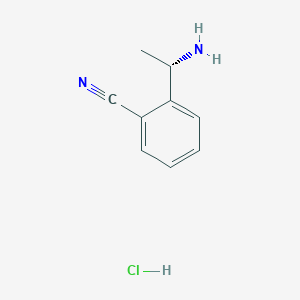
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound that is widely used in organic synthesis. This compound is particularly notable for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide typically involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide undergoes several types of chemical reactions, including:
Cross-coupling reactions: These reactions are facilitated by palladium or nickel catalysts and are used to form carbon-carbon bonds.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium or nickel catalysts: These are commonly used in cross-coupling reactions.
Tetrahydrofuran: This solvent is often used due to its ability to stabilize organozinc compounds.
Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products of reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is used extensively in scientific research for:
Organic synthesis: It is a key reagent in the formation of complex organic molecules.
Medicinal chemistry: The compound is used in the synthesis of potential drug candidates.
Materials science: It is employed in the development of new materials with unique properties.
Biological studies: The compound can be used to modify biomolecules for various applications.
作用機序
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic carbon atoms. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reactive intermediates and promote the desired transformations.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is used in similar borylation reactions.
Bis(pinacolato)diboron: Another boron-containing compound used in cross-coupling reactions.
Tetrahydroxydiboron: Used in hydroboration reactions.
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is unique due to its dual functionality, combining the reactivity of both boron and zinc. This allows for a wider range of chemical transformations compared to compounds that contain only one of these elements. Its stability in tetrahydrofuran also makes it a versatile reagent in various synthetic applications.
特性
IUPAC Name |
bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEMTEXWFUBFOB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)

![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6294799.png)








